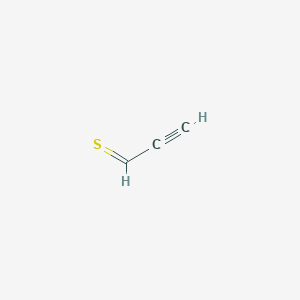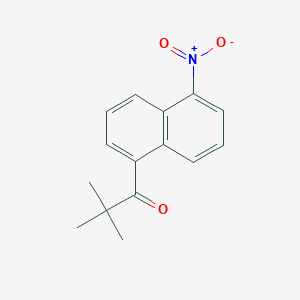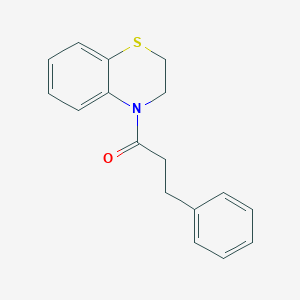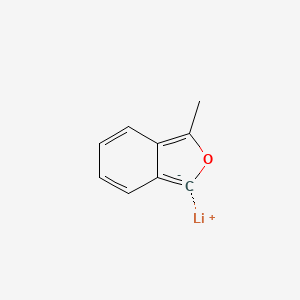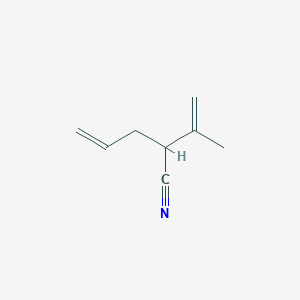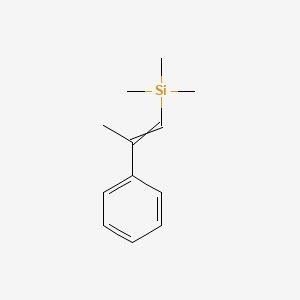![molecular formula C19H15NO5 B14404726 Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate CAS No. 87988-14-5](/img/structure/B14404726.png)
Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Méthodes De Préparation
The synthesis of Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the oxepine and pyridine rings. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Hydrolysis: Hydrolysis reactions can break down the ester groups in the compound, leading to the formation of carboxylic acids and alcohols.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Applications De Recherche Scientifique
Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a scaffold for drug development, particularly in the design of molecules with antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceutical research.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: Known for their diverse biological activities, including analgesic, anti-inflammatory, and antiviral properties.
Pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biomedical applications, including their potential as anticancer and antiviral agents.
Isoxazolo[5,4-b]pyridine derivatives: These compounds are known for their use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other heterocyclic compounds.
Propriétés
Numéro CAS |
87988-14-5 |
|---|---|
Formule moléculaire |
C19H15NO5 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate |
InChI |
InChI=1S/C19H15NO5/c1-23-18(21)14-11-15-13(9-6-10-20-15)16(12-7-4-3-5-8-12)25-17(14)19(22)24-2/h3-11H,1-2H3 |
Clé InChI |
BOOOPJZLATZCFV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(OC(=C2C=CC=NC2=C1)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




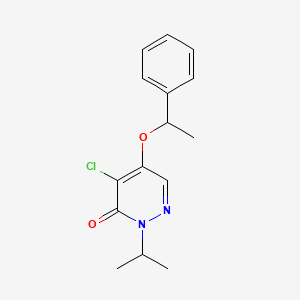
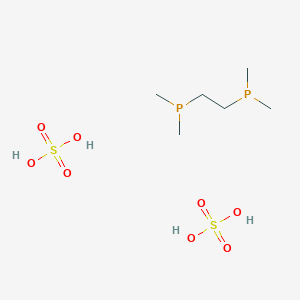
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
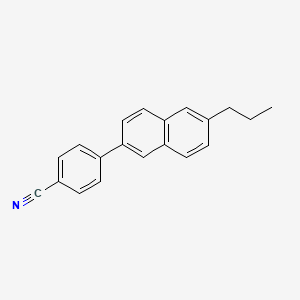
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
